N-(2,5-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-8-9-16(2)18(12-15)23-20(25)14-27-21-22-10-11-24(21)13-17-6-4-5-7-19(17)26-3/h4-12H,13-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYOSSCCZHYGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound and F342-0089 () share an imidazole-sulfanyl-acetamide scaffold but differ in aryl substituents (methoxyphenylmethyl vs. dichlorophenyl).
- G856-1657 () replaces the methoxyphenyl group with a naphthyl group, significantly increasing hydrophobicity (logP = 4.84 vs. estimated lower logP for the target compound).
- Pyrazolone and thiazole derivatives () exhibit distinct heterocyclic systems, influencing conformational flexibility and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural similarity.
Key Observations :
- The target compound’s methoxy group may reduce logP compared to F342-0089’s dichlorophenyl group but increase it relative to thiazole derivatives.
- G856-1657’s naphthyl group contributes to high lipophilicity (logP = 4.84), suggesting superior membrane permeability but lower aqueous solubility .
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer: Utilize carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base at 273 K. Purify via slow evaporation from methylene chloride, followed by recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC or melting point analysis .
Q. Which software tools are essential for solving its crystal structure?
Methodological Answer: Employ SHELX (SHELXL for refinement, SHELXD/SHELXE for structure solution) for crystallographic analysis. Use WinGX and ORTEP for data processing, visualization of anisotropic displacement parameters, and generating publication-quality figures. Validate hydrogen bonding with graph-set analysis .
Q. What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer: Perform - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent connectivity. Use FT-IR to identify key functional groups (amide C=O stretch at ~1650 cm, sulfanyl S-H at ~2550 cm). Compare experimental data with NIST reference spectra for validation .
Advanced Research Questions
Q. How can hydrogen bonding and molecular packing in its crystal lattice be systematically analyzed?
Methodological Answer: Refine the structure with SHELXL to locate H-bond donors/acceptors. Calculate dihedral angles between aromatic rings to assess steric effects. Use Mercury (CCDC) to visualize packing motifs and identify R(8) or R(10) hydrogen-bonded dimers, as observed in related acetamide derivatives .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity results?
Methodological Answer: Re-evaluate docking parameters (e.g., protonation states, solvation models) using molecular dynamics simulations. Validate binding affinities via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-check with in vitro enzymatic assays (e.g., elastase inhibition IC) under controlled pH/temperature .
Q. How to design a structure-activity relationship (SAR) study for its bioactivity?
Methodological Answer: Synthesize analogs with modified substituents (e.g., halogenation at the 2-methoxyphenyl group, imidazole ring substitution). Test against target enzymes (e.g., elastase, tyrosine kinases) using kinetic assays. Correlate activity trends with steric/electronic descriptors (Hammett constants, logP) via QSAR modeling .
Q. What methods address disorder in its crystallographic refinement?
Methodological Answer: Apply PART instructions in SHELXL to model split positions for disordered atoms. Use ISOR/SADI restraints to stabilize thermal parameters. Validate with residual density maps and omit validation tools in Olex2 or PLATON .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Related Acetamides
| Compound | Space Group | Dihedral Angles (°) | H-Bond Motifs | Refinement Software |
|---|---|---|---|---|
| Title Compound* | P21/n | 44.5–77.5 | R(10) | SHELXL |
| Analog () | P21/n | 79.7 | R(8) | SHELXL |
| Analog () | P-1 | 54.8–76.2 | R(10) | SHELXL |
Q. Table 2: Synthetic Yields Under Different Conditions
| Solvent | Coupling Agent | Temperature (K) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dichloromethane | EDC·HCl | 273 | 78 | 99.2 |
| THF | DCC | 298 | 62 | 95.5 |
| DMF | HOBt/DMAP | 273 | 85 | 98.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
